7-Hydroxyisoquinoline
Overview
Description
7-Hydroxyisoquinoline is an organic compound with the chemical formula C9H7NO. It is a white crystalline solid that is soluble in most organic solvents such as ethanol, chloroform, and dichloromethane . This compound is a derivative of isoquinoline, featuring a hydroxyl group (-OH) at the seventh position of the isoquinoline ring. It exhibits unique chemical properties and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that this compound is used to study its photophysical behavior in polymer matrices . It’s also used to prepare quinine , which is a medication used to treat malaria and babesiosis.
Mode of Action
It is known that it exhibits an excited state proton transfer (espt) effect . This effect is often associated with the ability of certain molecules to absorb light and then use this energy to transfer a proton from one location to another within the molecule. This can result in changes in the molecule’s structure and properties.
Biochemical Pathways
Given its use in studying photophysical behavior in polymer matrices , it may be involved in pathways related to light absorption and energy transfer.
Pharmacokinetics
It is soluble in methanol and concentrated sulfuric acid , which may influence its bioavailability and distribution within the body.
Result of Action
Its use in studying photophysical behavior suggests that it may influence light absorption and energy transfer processes at the molecular level .
Action Environment
It’s worth noting that it is incompatible with oxidizing agents , suggesting that its stability and efficacy may be affected by the presence of such agents in its environment.
Biochemical Analysis
Biochemical Properties
7-Hydroxyisoquinoline interacts with various enzymes, proteins, and other biomolecules. It is a weak base, with a pKa of 5.14 . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .
Cellular Effects
It is known that it is used to study its photophysical behavior in polymer matrices
Molecular Mechanism
It is known to be a weak base and can form salts and adducts with acids
Temporal Effects in Laboratory Settings
It is known to be used in studies of its photophysical behavior in polymer matrices
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxyisoquinoline can be synthesized through several methods. One common method involves the base-catalyzed cyclization reaction of benzaldehyde with phthalic anhydride . This reaction typically occurs under alkaline conditions, providing a high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline compounds.
Scientific Research Applications
7-Hydroxyisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoquinoline: The parent compound without the hydroxyl group.
8-Hydroxyquinoline: A similar compound with the hydroxyl group at the eighth position of the quinoline ring.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at a different position.
Uniqueness: 7-Hydroxyisoquinoline is unique due to the presence of the hydroxyl group at the seventh position, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
isoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKBMABEPCYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901678 | |
Record name | NoName_814 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-83-4 | |
Record name | 7-Isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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